Vitamin K2

Pharmacokinetics Nutraceutical Formulation Bioavailability

Vitamin K2, specifically the menaquinone-7 (MK-7) homolog with CAS number 2124-57-4, is a long-chain, bacterially derived fat-soluble vitamin K2 homolog. It acts as a cofactor for the gamma-carboxylation of vitamin K-dependent proteins, notably osteocalcin and matrix Gla protein (MGP), which regulate bone mineralization and vascular calcification, respectively.

Molecular Formula C31H40O2
Molecular Weight 444.6 g/mol
CAS No. 2124-57-4
Cat. No. B021479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K2
CAS2124-57-4
Synonyms(all-E)-2-(3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione;  Vitamin K2(35);  Menaquinone K7;  Vitamin MK 7; 
Molecular FormulaC31H40O2
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3
InChIKeyDKHGMERMDICWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly less soluble than vitamin K1 in the same organic solvents
INSOL IN WATER;  SOL IN FAT SOLVENTS
SOL IN OILS
SOL IN FATS

Vitamin K2 (MK-7, CAS 2124-57-4): Scientific and Procurement Baseline for Menaquinone-7


Vitamin K2, specifically the menaquinone-7 (MK-7) homolog with CAS number 2124-57-4, is a long-chain, bacterially derived fat-soluble vitamin K2 homolog. It acts as a cofactor for the gamma-carboxylation of vitamin K-dependent proteins, notably osteocalcin and matrix Gla protein (MGP), which regulate bone mineralization and vascular calcification, respectively [1]. MK-7 is distinguished by its seven-isoprene-unit side chain, which confers a significantly longer serum half-life and higher bioavailability compared to other common vitamin K forms [2].

Long-chain menaquinone-7 for vitamin K-dependent protein carboxylation studies (osteocalcin, MGP)
Extended half-life homolog supports sustained exposure research designs
Nutritional bioavailability and systemic delivery investigation fit; microgram-level response modeling

Vitamin K2 MK-7: Why Substitution with MK-4 or Vitamin K1 is Not Scientifically Equivalent


The common practice of substituting MK-7 with the shorter-chain MK-4 or Vitamin K1 based on a shared 'Vitamin K' designation is scientifically unsound. These homologs exhibit profound, quantifiable differences in pharmacokinetics and pharmacodynamics that render them non-interchangeable for many research and industrial applications. For instance, the serum half-life of MK-7 (~72 hours) is nearly 50 times longer than that of MK-4 (~1.5 hours), leading to drastically different dosing requirements and sustained tissue exposure [1]. Furthermore, a nutritional dose of MK-4 fails to elevate serum MK-4 levels in humans, whereas an equivalent dose of MK-7 leads to significant and sustained serum elevation, indicating a critical difference in bioavailability and systemic delivery [2]. These data establish that selecting the correct menaquinone homolog is a critical decision parameter for efficacy, formulation design, and cost of goods in any project where vitamin K-dependent outcomes are measured.

Homolog mismatch MK-4 or Vitamin K1 does not replicate MK-7 half-life and may shift exposure-dependent endpoints significantly.
Bioavailability context Nutritional-dose systemic delivery profiles differ; MK-4 may not produce detectable serum levels under similar conditions.
Analytical standard specificity Using an MK-4 reference material (CAS 863-61-6) for MK-7 quantification introduces chromatographic and ionization bias.

Quantitative Evidence Guide for Selecting Vitamin K2 (MK-7, CAS 2124-57-4) Over MK-4 and Other Analogs


Serum Half-Life of MK-7 vs. MK-4: A 48-Fold Difference Driving Dosing Frequency and Formulation Strategy

The serum half-life is a primary determinant of dosing frequency and sustained tissue exposure. MK-7 (CAS 2124-57-4) demonstrates a dramatically extended half-life compared to MK-4. The quantified difference is approximately 48-fold, directly impacting the design of dosing regimens and formulations. MK-7's long half-life enables once-daily or less frequent dosing, while MK-4's rapid clearance necessitates multiple daily doses [1].

Serum half-life
Head-to-head
MK-7 ~72 h vs MK-4 ~1.5 h
(~48-fold longer)
Supports sustained exposure study design
Human PK data; dosing frequency context
Pharmacokinetics Nutraceutical Formulation Bioavailability

Systemic Bioavailability: MK-7 vs. MK-4 at a Nutritional Dose in Humans

A head-to-head human study directly compared the bioavailability of a nutritional dose (420 μg) of MK-7 and MK-4. The results were stark: MK-7 was well-absorbed, reaching a maximal serum level 6 hours post-intake and remaining detectable for up to 48 hours. In contrast, MK-4 was not detectable in the serum of any subject at any time point, indicating negligible systemic bioavailability at this nutritional dose [1]. A follow-up 7-day consecutive dosing study (60 μg/day) confirmed that MK-4 supplementation did not increase serum MK-4 levels, whereas MK-7 significantly increased serum MK-7 levels in all subjects [1].

Systemic bioavailability
Head-to-head
MK-7: detectable 48 h post-dose; MK-4: not detectable at nutritional dose
Highlights MK-7 bioavailability for nutritional research
Single 420 µg dose in healthy women; serum level context
Bioavailability Clinical Nutrition Pharmacokinetics

Dose Required for Osteocalcin Carboxylation Efficacy: MK-4 vs. MK-7 at Therapeutic Levels

In a clinical study on postmenopausal women with osteoporotic fractures, escalating doses of MK-4 were required to achieve effective carboxylation of osteocalcin, a key marker for bone health. A 5 mg/day dose of MK-4 was necessary to reduce undercarboxylated osteocalcin (%ucOC) to levels typical of healthy pre-menopausal women, from a baseline of 16.8% to 3.9% [1]. In stark contrast, published data on MK-7 indicates that a daily nutritional dose in the microgram range (e.g., 100-200 μg/day) is sufficient to achieve and maintain effective plasma concentrations and biochemical efficacy [2].

Osteocalcin carboxylation dose
Cross-study
MK-7: ~100-200 µg/day effective; MK-4: 5 mg/day required
Supports microgram-range formulation research
Postmenopausal women endpoint; dose context review
Bone Health Osteoporosis Pharmacodynamics

Comparative Bioactivity in Coagulation Restoration: MK-4 vs. MK-7 in a Preclinical Model

In a specific clinical application—reversal of anticoagulation—MK-4 demonstrates a unique and potentially advantageous profile. A preclinical study in warfarin-treated hypoprothrombinemic rats directly compared the restoration of blood coagulation activity by MK-4 and MK-7. The study found that orally administered MK-4 enhanced coagulation activity more rapidly (at 1 mg/kg body weight) and more potently at all dosages examined than MK-7 [1]. This indicates that for applications requiring rapid restoration of coagulation factor activity, MK-4 may be the preferred substrate.

Coagulation restoration
Head-to-head
MK-4 more rapid and potent in warfarin-treated rat model; MK-7 also dose-dependently active
Model-specific pharmacodynamic comparison context
Preclinical coagulation model; does not translate to nutritional use
Coagulation Preclinical Pharmacology Pharmacodynamics

Purity Specification and Analytical Standard Availability for MK-7 (CAS 2124-57-4)

For analytical and quality control applications, the availability of a well-characterized, certified reference standard is critical. Commercially available certified reference materials (CRMs) for Vitamin K2 (MK-7) provide a defined concentration (e.g., 100 µg/mL in Acetonitrile) and come with a Certificate of Analysis for use in LC-MS/MS applications . The CAS number 2124-57-4 specifically identifies the long-chain MK-7 homolog, differentiating it from the MK-4 standard (e.g., Vitamin K2 (MK-4), 100 µg/mL, CAS 863-61-6) which is a distinct chemical entity with different chromatographic properties and requires its own specific standard .

Analytical standard
Supporting
MK-7 CRM (100 µg/mL) available; distinct from MK-4 CRM (CAS 863-61-6)
Ensures CAS-specific method validation
LC-MS/MS applications; traceability context
Analytical Chemistry Quality Control Reference Materials

Optimal Application Scenarios for Vitamin K2 (MK-7, CAS 2124-57-4) Based on Quantified Differentiation


Once-Daily Nutraceutical Formulations for Bone and Cardiovascular Health

For the development of consumer health products (e.g., capsules, softgels) targeting bone density and vascular calcification, MK-7 (CAS 2124-57-4) is the unequivocal choice. Its 72-hour half-life and high systemic bioavailability at microgram doses enable a 'once-daily' or less frequent dosing regimen, a critical market advantage [1]. This contrasts sharply with MK-4, which would require multiple daily milligram-level doses to achieve comparable systemic exposure, impacting both cost and consumer compliance [2].

Pharmacological Research on Rapid Coagulation Restoration

In preclinical or clinical research focused on the rapid reversal of anticoagulation (e.g., warfarin overdose) or acute support of coagulation factor synthesis, MK-4 may be the preferred substrate. Evidence from a direct comparative study in a warfarin-induced hypoprothrombinemic rat model showed MK-4 has a more rapid onset and greater potency in restoring coagulation activity compared to MK-7 [1]. This application-specific differentiation is critical for selecting the appropriate menaquinone homolog for mechanistic or interventional studies.

Analytical Method Development and Routine Quality Control

For laboratories tasked with quantifying Vitamin K2 in food, biological, or pharmaceutical matrices, the use of an authentic, high-purity MK-7 certified reference material (CRM) is essential. Standards for MK-7 (CAS 2124-57-4) are commercially available and should be used for all method validation, calibration, and quality control activities related to MK-7-containing products [1]. Attempting to use an MK-4 standard (CAS 863-61-6) for MK-7 quantification would be methodologically invalid due to differences in molecular weight, chromatographic retention, and ionization properties, leading to inaccurate results [2].

Research on Extrahepatic Vitamin K-Dependent Protein Activation

For studies investigating the activation of extrahepatic vitamin K-dependent proteins like osteocalcin and matrix Gla protein (MGP) at nutritional or near-physiological doses, MK-7 is the required tool. Human data show that MK-4 at a nutritional dose (420 μg) is not systemically bioavailable, failing to elevate serum levels or contribute to the vitamin K status [1]. Therefore, any study seeking to explore the physiological role of dietary vitamin K2 on these targets must use MK-7 to achieve detectable and relevant systemic exposure.

Application
Selection Property
Validation Focus
Bone and vascular calcification research formulations
Sustained exposure and dosing frequency context
Osteocalcin / MGP carboxylation endpoint monitoring
Coagulation model comparison studies
Homolog-specific pharmacodynamic profile
Model-specific endpoint comparison (MK-7 vs MK-4)
Quantitative bioanalysis of MK-7
CAS-specific certified reference material
Method validation and matrix-matched calibration
Nutritional bioavailability and systemic delivery research
Microgram-level detectability and sustained serum profile
Exposure-model interpretation; PK parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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